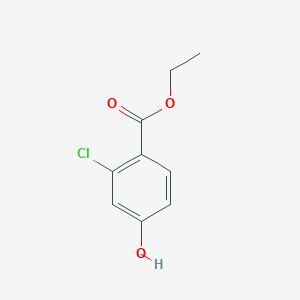

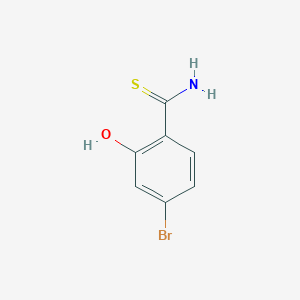

4-Bromo-2-hydroxybenzene-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxybenzene-1-carbothioamide is a chemical compound that belongs to the class of benzene derivatives. It is also known as 4-bromo-2-hydroxybenzene-1-thiocarboxamide or 4-bromo-2-hydroxybenzenethioamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromo-2-hydroxybenzene-1-carbothioamide serves as a critical intermediate in the synthesis of various biologically active compounds. A study highlighted its role in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important precursor for febuxostat, a drug used in the treatment of gout. The synthesis involves bromination, oxyalkylation, and thioamidation from commercially available 4-hydroxybenzonitrile, achieving a total yield of 49.2% (Wang et al., 2016).

Electrochemical Applications in Supercapacitors

Research into the electrochemical behavior of supercapacitor carbon electrodes in the presence of various redox-active species, including hydroxybenzenes and bromine derivatives, revealed significant increases in capacitance values. These findings underscore the potential of bromine derivatives of dihydroxybenzenes, possibly including 4-Bromo-2-hydroxybenzene-1-carbothioamide, in enhancing the performance of supercapacitor electrolytes (Frąckowiak et al., 2014).

Environmental Chemistry: Mechanisms of Dioxin Formation

The study of brominated hydrocarbons, including 4-Bromo-2-hydroxybenzene-1-carbothioamide, has provided insight into the potential formation of brominated dioxins and other hazardous combustion byproducts during the disposal and thermal reaction of materials containing such compounds. Understanding these mechanisms is crucial for assessing environmental risks associated with brominated flame retardants (Evans & Dellinger, 2003).

properties

IUPAC Name |

4-bromo-2-hydroxybenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNOS/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFOQBDNSJCHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydroxybenzene-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)

![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)